molecular formula C13H12ClN3S B13366384 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole

Katalognummer: B13366384
Molekulargewicht: 277.77 g/mol
InChI-Schlüssel: OYLXMBRIBXEBCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a pyrazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole typically involves the reaction of 2-amino-4-chlorobenzothiazole with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both benzothiazole and pyrazolyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H12ClN3S

Molekulargewicht

277.77 g/mol

IUPAC-Name

5-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C13H12ClN3S/c1-7-6-8(2)17(16-7)13-15-12-9(3)10(14)4-5-11(12)18-13/h4-6H,1-3H3

InChI-Schlüssel

OYLXMBRIBXEBCP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=NC3=C(S2)C=CC(=C3C)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.